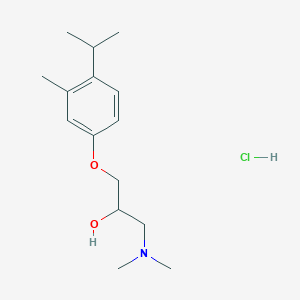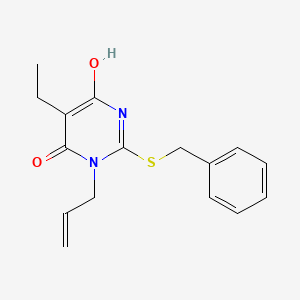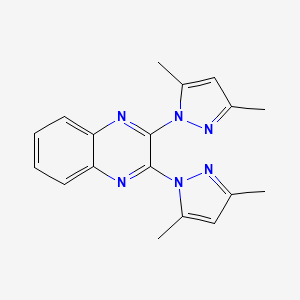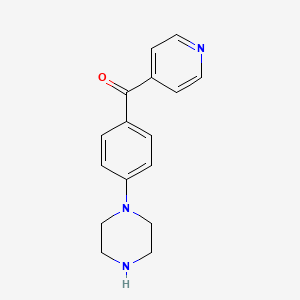
1-(dimethylamino)-3-(4-isopropyl-3-methylphenoxy)-2-propanol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(dimethylamino)-3-(4-isopropyl-3-methylphenoxy)-2-propanol hydrochloride, also known as propranolol, is a beta-blocker medication that is widely used in the treatment of hypertension, angina, arrhythmias, and other cardiovascular diseases. Propranolol was first synthesized in the late 1950s and has since become one of the most commonly prescribed medications in the world. In addition to its therapeutic uses, propranolol has also been the subject of extensive scientific research due to its unique pharmacological properties.
作用机制
Propranolol works by blocking the beta-adrenergic receptors in the body, which are responsible for the effects of the hormone adrenaline. By blocking these receptors, 1-(dimethylamino)-3-(4-isopropyl-3-methylphenoxy)-2-propanol hydrochloride reduces the activity of the sympathetic nervous system, which is responsible for the "fight or flight" response. This leads to a decrease in heart rate, blood pressure, and other physiological responses to stress.
Biochemical and Physiological Effects:
Propranolol has a number of biochemical and physiological effects on the body. In addition to reducing heart rate and blood pressure, 1-(dimethylamino)-3-(4-isopropyl-3-methylphenoxy)-2-propanol hydrochloride has been shown to reduce the release of stress hormones such as cortisol and adrenaline. Propranolol has also been shown to reduce the activity of the amygdala, a brain region that is involved in the processing of emotional memories.
实验室实验的优点和局限性
Propranolol has several advantages and limitations for use in lab experiments. One advantage is that it is a well-established medication with a known mechanism of action, making it a reliable tool for researchers. However, 1-(dimethylamino)-3-(4-isopropyl-3-methylphenoxy)-2-propanol hydrochloride can also have off-target effects on other receptors in the body, which can complicate the interpretation of results. In addition, 1-(dimethylamino)-3-(4-isopropyl-3-methylphenoxy)-2-propanol hydrochloride can have variable effects depending on the individual, which can make it difficult to replicate results across different subjects.
未来方向
There are several future directions for research on 1-(dimethylamino)-3-(4-isopropyl-3-methylphenoxy)-2-propanol hydrochloride. One area of interest is the use of 1-(dimethylamino)-3-(4-isopropyl-3-methylphenoxy)-2-propanol hydrochloride in the treatment of addiction. Propranolol has been shown to reduce the craving for drugs such as cocaine and alcohol, making it a promising treatment option for individuals with addiction. Another area of interest is the use of 1-(dimethylamino)-3-(4-isopropyl-3-methylphenoxy)-2-propanol hydrochloride in the treatment of chronic pain. Propranolol has been shown to reduce the sensitivity of the nervous system to pain, making it a potential treatment option for individuals with chronic pain conditions. Finally, there is ongoing research into the use of 1-(dimethylamino)-3-(4-isopropyl-3-methylphenoxy)-2-propanol hydrochloride in the treatment of cancer. Propranolol has been shown to have anti-tumor effects in preclinical studies, making it a potential adjunct therapy for cancer patients.
合成方法
The synthesis of 1-(dimethylamino)-3-(4-isopropyl-3-methylphenoxy)-2-propanol hydrochloride involves several steps, starting with the reaction of 1-(dimethylamino)propan-2-ol with phosgene to form 1-(chloromethyl)-3-(dimethylamino)-2-propanol. This intermediate is then reacted with 4-isopropyl-2-methylphenol in the presence of a base catalyst to form the final product, 1-(dimethylamino)-3-(4-isopropyl-3-methylphenoxy)-2-propanol hydrochloride. The synthesis of 1-(dimethylamino)-3-(4-isopropyl-3-methylphenoxy)-2-propanol hydrochloride is a complex process that requires specialized equipment and expertise.
科学研究应用
Propranolol has been the subject of extensive scientific research due to its unique pharmacological properties. One of the most well-known applications of 1-(dimethylamino)-3-(4-isopropyl-3-methylphenoxy)-2-propanol hydrochloride is in the treatment of anxiety disorders, particularly post-traumatic stress disorder (PTSD). Propranolol has been shown to reduce the emotional intensity of traumatic memories, making it a promising treatment option for individuals with PTSD. In addition, 1-(dimethylamino)-3-(4-isopropyl-3-methylphenoxy)-2-propanol hydrochloride has also been studied for its potential to treat other psychiatric disorders, such as social anxiety disorder and panic disorder.
属性
IUPAC Name |
1-(dimethylamino)-3-(3-methyl-4-propan-2-ylphenoxy)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO2.ClH/c1-11(2)15-7-6-14(8-12(15)3)18-10-13(17)9-16(4)5;/h6-8,11,13,17H,9-10H2,1-5H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQYVESKIQNZKRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(CN(C)C)O)C(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Dimethylamino)-3-(3-methyl-4-propan-2-ylphenoxy)propan-2-ol;hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-fluoro-N-{[1-(imidazo[1,2-a]pyridin-2-ylcarbonyl)-3-piperidinyl]methyl}benzamide](/img/structure/B6062383.png)
hydrazone](/img/structure/B6062389.png)
![N-(3,4-dichlorophenyl)-2-{2-[(2-furylmethylene)hydrazono]-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B6062398.png)
![N'-cyclopentyl-N-methyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B6062407.png)

![({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)methyl[(4-methyl-1H-imidazol-2-yl)methyl]amine](/img/structure/B6062419.png)
![2,6-bis[2-(3-methoxyphenoxy)ethyl]pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B6062433.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide](/img/structure/B6062437.png)

![N-[4-methoxy-3-(methoxymethyl)benzyl]-2-(4-methoxyphenyl)-N-[(1-methyl-4-piperidinyl)methyl]ethanamine](/img/structure/B6062443.png)

![2-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-7-(3-methylbenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6062455.png)
![N-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-N-methyltetrahydro-3-furanamine](/img/structure/B6062470.png)
